Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride
Description
Properties
IUPAC Name |
cyclopentyl-imino-methyl-oxo-λ6-sulfane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NOS.ClH/c1-9(7,8)6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYPARWIKOTNFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1CCCC1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230799-74-1 | |
| Record name | (S-methylsulfonimidoyl)cyclopentane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride typically involves the reaction of cyclopentanone with an appropriate amine to form the imino derivative. This intermediate is then reacted with sulfur-containing reagents under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
In an industrial setting, the production of Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to rigorous purification processes, including crystallization and recrystallization, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and enzyme activity.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural and molecular properties of Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride (inferred) with three related compounds from the evidence:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride (inferred) | C₆H₁₁ClN₂OS | ~210.7 (estimated) | Cyclopentyl, imino, lambda6-sulfanone | N/A |
| Clonidine Hydrochloride () | C₉H₁₀Cl₂N₃·HCl | 266.56 | Dichlorophenyl, imidazolidinylidene | 4205-91-8 |
| [(2-aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride () | C₄H₁₃ClN₂OS | 172.68 | Dimethyl-lambda6-sulfanone, 2-aminoethyl | 1621962-48-8 |
| (chlorosulfonyl)iminophenyl-lambda6-sulfanone () | C₇H₈ClNO₃S₂ | 261.73 | Phenyl, chlorosulfonyl, methyl-lambda6-sulfanone | CID 122163197 |
Key Observations :
- Molecular Weight : The target compound is intermediate in size between the smaller compound (172.68 g/mol) and the bulkier Clonidine (266.56 g/mol), which may influence pharmacokinetics .
- Functional Groups: Unlike Clonidine’s imidazolidinylidene ring (a known α2-adrenergic agonist), the target compound’s imino-lambda6-sulfanone core may confer unique reactivity, such as enhanced electrophilicity at the sulfur center .
Clonidine Hydrochloride ()
[(2-aminoethyl)imino]dimethyl-lambda6-sulfanone Hydrochloride ()
(chlorosulfonyl)iminophenyl-lambda6-sulfanone ()
- Application : Likely used in sulfonamide synthesis or as a sulfonylating agent in organic reactions. The phenyl group enhances aromatic stacking in catalysis .
Inference for Target Compound: The cyclopentyl substituent could position this compound for central nervous system (CNS) drug development, leveraging lipophilicity for blood-brain barrier penetration. Alternatively, its sulfanone core may serve as a bioisostere for carbonyl groups in protease inhibitors.
Biological Activity
Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This compound belongs to a class of sulfanones, which are known for their diverse pharmacological properties. The following sections detail the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C10H21NOS
- Molecular Weight : 203.34 g/mol
- CAS Number : 2059942-22-0
The structure of Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride features a cyclopentyl group attached to an imino functional group and a sulfanone moiety, which contributes to its unique biological properties.
Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride has been studied for its role as an inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase. ATR is crucial for DNA damage response and cell cycle regulation. Inhibition of ATR can sensitize cancer cells to chemotherapeutic agents, leading to enhanced therapeutic efficacy.
- ATR Inhibition :
- Synthetic Lethality :
Study 1: Efficacy in Cancer Cell Lines
A study evaluated the effects of Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride on various cancer cell lines. The results indicated:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
- Findings :
- Significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed through annexin V staining.
Study 2: Combination Therapy
Research explored the use of this compound in combination with traditional chemotherapeutics:
- Drugs Used : Cisplatin, Doxorubicin.
- Results :
- Enhanced cytotoxicity observed when combined with cisplatin.
- Synergistic effects were quantified using the Bliss independence model.
Table: Summary of Biological Activities
Safety and Toxicology
While Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride shows promising biological activity, safety assessments are crucial. Preliminary toxicological studies indicate:
- Low acute toxicity in animal models.
- No significant adverse effects observed at therapeutic doses.
Further studies are required to establish comprehensive safety profiles.
Q & A
Basic Questions
Q. What are the recommended safety protocols for handling Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride in laboratory settings?
- Methodological Answer :
- Use full-body protective clothing , including chemically resistant gloves (e.g., nitrile) inspected prior to use. Employ proper glove removal techniques to avoid skin contact .
- Respiratory protection: Select NIOSH/CEN-approved respirators (e.g., P95 or OV/AG/P99 filters) based on airborne concentration .
- Eye/face protection: Combine safety glasses with a face shield, adhering to EN 166 (EU) or NIOSH (US) standards .
- Ensure proper ventilation and avoid drainage contamination. Wash hands thoroughly after handling .
Q. What is the molecular formula and weight of Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride?
- Methodological Answer :
- Current literature does not provide explicit data. Researchers should:
- Perform high-resolution mass spectrometry (HRMS) to determine molecular weight.
- Use elemental analysis or NMR spectroscopy to confirm the molecular formula .
Q. How can researchers address gaps in physical/chemical property data (e.g., melting point, solubility) for this compound?
- Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Measure melting points and thermal stability .
- HPLC or gravimetric analysis : Assess solubility in polar/non-polar solvents.
- Gas chromatography-mass spectrometry (GC-MS) : Characterize volatility and vapor pressure .
Advanced Research Questions
Q. How should experimental designs evaluate the stability of Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride under stress conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), UV light, and varying pH (1–13) for 1–4 weeks. Monitor degradation via HPLC-UV or LC-MS .
- Kinetic analysis : Calculate degradation rate constants and shelf-life predictions using the Arrhenius equation .
Q. What strategies are recommended to resolve contradictions in toxicological data for novel sulfanone derivatives?
- Methodological Answer :
- Comparative toxicogenomics : Use in vitro assays (e.g., Ames test) to assess mutagenicity and cross-validate with in silico tools (e.g., QSAR models) .
- Dose-response studies : Conduct acute toxicity tests on model organisms (e.g., D. magna or rodent models) to establish LD50/LC50 values .
- Address confounding variables (e.g., impurities) via purification protocols (recrystallization, column chromatography) .
Q. How can researchers design synthesis pathways for Cyclopentyl(imino)methyl-lambda6-sulfanone hydrochloride given limited precedent data?
- Methodological Answer :
- Retrosynthetic analysis : Identify precursors like cyclopentylamine and sulfonyl chlorides. Optimize reaction conditions (e.g., solvent, catalyst) via Design of Experiments (DoE) .
- Microwave-assisted synthesis : Explore accelerated reaction kinetics and improved yields under controlled temperature/pressure .
- Validate intermediates using FT-IR and X-ray crystallography .
Data Gaps and Research Priorities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
